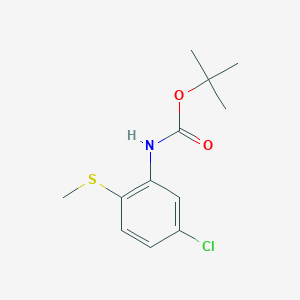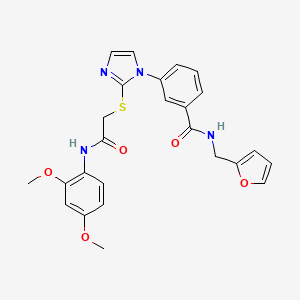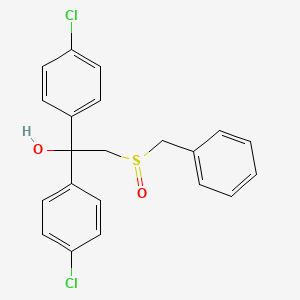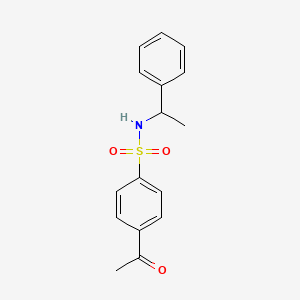
Tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamates, has been investigated. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been studied . Additionally, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis
The chemical reactions involving similar compounds like tert-butyl carbamates have been studied. For instance, the Boc group is stable towards most nucleophiles and bases . Also, tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
1. Chemical Synthesis and Catalysis
- Lithiation and Functionalization : The use of tert-butyl N-(chloromethyl) carbamate derivatives in lithiation reactions, facilitated by catalysts like 4,4′-di-tert-butylbiphenyl, leads to functionalized carbamates. These compounds are useful intermediates in organic synthesis, particularly for the generation of substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
2. Molecular Structure and Crystallography
- Isomorphous Crystal Structures : The crystal structures of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate demonstrate unique hydrogen and halogen bonds involving carbonyl groups. This understanding is crucial in crystallography and material sciences (Baillargeon et al., 2017).
3. Organic Synthesis
- Synthesis of N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are developed from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as building blocks in organic synthesis, particularly as N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).
4. Biochemical and Pharmaceutical Applications
- Metabolism Studies : Studies on the metabolism of tert-butylphenyl N-methylcarbamate in insects and mammals provide insights into the biotransformation of these compounds. This research is relevant for understanding the pharmacokinetics and environmental impact of carbamate derivatives (Douch & Smith, 1971).
properties
IUPAC Name |
tert-butyl N-(5-chloro-2-methylsulfanylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-12(2,3)16-11(15)14-9-7-8(13)5-6-10(9)17-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBWEVAZDBTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2608978.png)
![5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2608981.png)
![(E)-2-(4-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2608983.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2608989.png)
![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)
![methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2608992.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)


